molecular formula C12H10F3N B15332803 4-Methyl-2-[3-(trifluoromethyl)phenyl]pyrrole

4-Methyl-2-[3-(trifluoromethyl)phenyl]pyrrole

Cat. No.: B15332803
M. Wt: 225.21 g/mol
InChI Key: BVDXHVIJVRXZOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-2-[3-(trifluoromethyl)phenyl]pyrrole is a chemical compound characterized by a pyrrole ring substituted with a methyl group at the 4-position and a trifluoromethylphenyl group at the 2-position. This compound is part of the broader class of pyrroles, which are five-membered heterocyclic aromatic compounds with nitrogen as the heteroatom. Pyrroles are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-2-[3-(trifluoromethyl)phenyl]pyrrole typically involves the following steps:

  • Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the reaction of 1,4-diketones with ammonia or primary amines.

  • Introduction of the Methyl Group: The methyl group at the 4-position can be introduced using reagents such as methyl iodide in the presence of a base.

  • Introduction of the Trifluoromethylphenyl Group: The trifluoromethylphenyl group can be introduced through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using trifluoromethylphenylboronic acid and a palladium catalyst.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-2-[3-(trifluoromethyl)phenyl]pyrrole can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromyl chloride to introduce oxygen-containing functional groups.

  • Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) to reduce nitro groups or carbonyl groups.

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as alkyl halides or amines to replace hydrogen atoms on the pyrrole ring.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4), chromyl chloride (CrO2Cl2)

  • Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a metal catalyst

  • Substitution: Alkyl halides (e.g., methyl iodide), amines (e.g., aniline)

Major Products Formed:

  • Oxidation Products: Carboxylic acids, aldehydes, ketones

  • Reduction Products: Amines, alcohols

  • Substitution Products: Alkylated pyrroles, amino-substituted pyrroles

Scientific Research Applications

4-Methyl-2-[3-(trifluoromethyl)phenyl]pyrrole has several scientific research applications across various fields:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds, including pharmaceuticals and agrochemicals.

  • Biology: The compound can be used as a probe in biological studies to investigate the interaction of pyrrole derivatives with biological targets.

  • Industry: The compound can be utilized in the development of advanced materials with unique properties, such as enhanced thermal stability and chemical resistance.

Mechanism of Action

The mechanism by which 4-Methyl-2-[3-(trifluoromethyl)phenyl]pyrrole exerts its effects depends on its specific application. In pharmaceuticals, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The trifluoromethyl group, in particular, can enhance the compound's binding affinity and metabolic stability.

Molecular Targets and Pathways Involved:

  • Enzymes: Inhibition or activation of specific enzymes involved in disease pathways.

  • Receptors: Binding to receptors to modulate signaling pathways.

Comparison with Similar Compounds

4-Methyl-2-[3-(trifluoromethyl)phenyl]pyrrole can be compared with other similar compounds, such as:

  • 2-Methyl-4-(trifluoromethyl)phenylpyrrole: Similar structure but with a different position of the methyl group.

  • 4-Methyl-2-(trifluoromethyl)phenylpyrrole: Similar structure but with a different position of the trifluoromethyl group.

Uniqueness: The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity, biological activity, and physical properties.

Properties

Molecular Formula

C12H10F3N

Molecular Weight

225.21 g/mol

IUPAC Name

4-methyl-2-[3-(trifluoromethyl)phenyl]-1H-pyrrole

InChI

InChI=1S/C12H10F3N/c1-8-5-11(16-7-8)9-3-2-4-10(6-9)12(13,14)15/h2-7,16H,1H3

InChI Key

BVDXHVIJVRXZOS-UHFFFAOYSA-N

Canonical SMILES

CC1=CNC(=C1)C2=CC(=CC=C2)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.